

Structural Showdown: A Comparative Guide to Isonicotinic Acid N-Oxide Metal Complexes

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Compound of Interest

Compound Name: Isonicotinic acid N-oxide

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For researchers, scientists, and drug development professionals, understanding the intricate structural nuances of metal complexes is paramount for designing novel therapeutic agents and functional materials. This guide provides a comprehensive structural comparison of metal complexes formed with **isonicotinic acid N-oxide**, a versatile ligand known for its diverse coordination chemistry. We delve into the experimental data, offering a clear, comparative analysis of their structural parameters and the methodologies used to determine them.

Isonicotinic acid N-oxide (INO) is a bifunctional ligand, possessing both a carboxylate group and an N-oxide moiety, which allows it to coordinate to metal ions in various modes. This versatility leads to a rich variety of molecular architectures with distinct physical and chemical properties. This guide summarizes key structural features of selected transition metal complexes with INO, focusing on crystallographically characterized examples.

Comparative Structural Parameters

The coordination environment around the central metal ion in INO complexes is highly dependent on the metal's identity, its oxidation state, and the presence of other co-ligands. The following tables summarize key crystallographic data for representative Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) complexes.

Table 1: Selected Bond Lengths in **Isonicotinic Acid N-Oxide** Metal Complexes (Å)

Complex	M-O (N-oxide)	M-O (carboxylate)	M-N (INO)	Reference
[Cu(INO) ₂ (H ₂ O) ₂]	1.965(2)	1.948(2)	-	[1]
[Co(INO) ₂ (H ₂ O) ₄]	2.085(3)	-	2.123(3)	[2]
[Ni(INO) ₂ (H ₂ O) ₄]	2.052(2)	-	2.101(2)	[3]
--INVALID-LINK-- 2	-	-	-	[4]
[Zn(INO) ₂ (OH ₂) ₂]	2.091(2)	-	2.145(2)	[2]

Table 2: Selected Bond Angles in **Isonicotinic Acid N-Oxide** Metal Complexes (°)

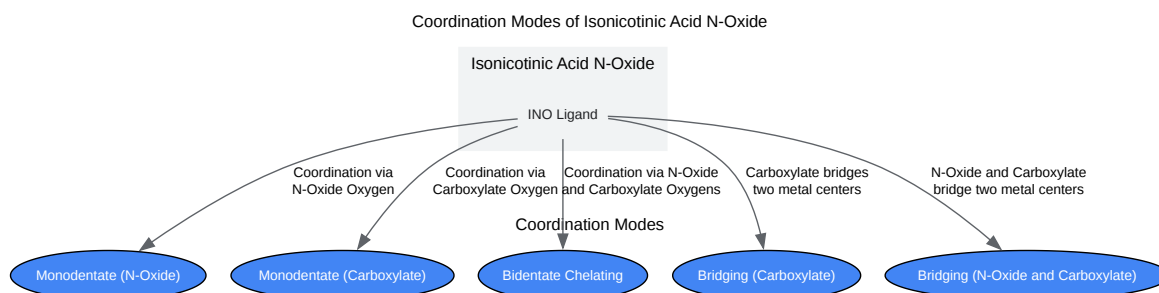
Complex	O(N-oxide)-M-O(carboxylate)	O(N-oxide)-M-N(INO)	O(carboxylate)-M-N(INO)	Reference
[Cu(INO) ₂ (H ₂ O) ₂]	89.6(1)	-	-	[1]
[Co(INO) ₂ (H ₂ O) ₄]	-	178.9(1)	-	[2]
[Ni(INO) ₂ (H ₂ O) ₄]	-	179.3(1)	-	[3]
--INVALID-LINK-- 2	-	-	-	[4]
[Zn(INO) ₂ (OH ₂) ₂]	-	177.5(1)	-	[2]

Table 3: Supramolecular Interactions in **Isonicotinic Acid N-Oxide** Metal Complexes

Complex	Interaction Type	Donor-Acceptor Distance (Å)	Reference
[Cu(INO) ₂ (H ₂ O) ₂]	O-H...O Hydrogen Bond	2.754(3)	[1]
[Co(INO) ₂ (H ₂ O) ₄]	O-H...O Hydrogen Bond	2.781(4)	[2]
[Ni(INO) ₂ (H ₂ O) ₄]	O-H...O Hydrogen Bond	2.765(3)	[3]
--INVALID-LINK-- ₂	O-H...O Hydrogen Bond	2.712(3)	[4]
[Zn(INO) ₂ (OH ₂) ₂]	O-H...O Hydrogen Bond	2.733(3)	[2]

Coordination Modes of Isonicotinic Acid N-Oxide

The **isonicotinic acid N-oxide** ligand can adopt several coordination modes, which significantly influences the final structure of the metal complex. The most common modes are illustrated in the diagram below.



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Caption: Common coordination modes of the **isonicotinic acid N-oxide** ligand in metal complexes.

Experimental Protocols

The synthesis and characterization of these complexes typically follow established procedures in coordination chemistry. Below are representative experimental protocols.

General Synthesis of Isonicotinic Acid N-Oxide Metal Complexes

A common synthetic route involves the reaction of a metal salt with **isonicotinic acid N-oxide** in a suitable solvent.^[2] For example, the synthesis of $[M(INO)_2(H_2O)_4]$ (where M = Co, Ni) can be achieved by mixing an aqueous solution of the corresponding metal(II) chloride with an aqueous solution of sodium isonicotinate N-oxide. The resulting mixture is then allowed to stand at room temperature, leading to the formation of crystalline products over several days.

Another approach is mechanochemical synthesis, which involves the liquid-assisted grinding of the metal salt and the ligand.^{[2][3]} For instance, Co(II), Cu(II), and Zn(II) complexes have been synthesized by grinding the respective metal acetate with isonicotinic acid in the presence of a few drops of water.^[2]

Single-Crystal X-ray Diffraction

The definitive structural elucidation of these complexes is achieved through single-crystal X-ray diffraction. A suitable single crystal is mounted on a diffractometer, and diffraction data are collected at a specific temperature (commonly 100 K or 293 K). The collected data are then processed to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and atomic positions to a high degree of precision, yielding the bond lengths, bond angles, and other geometric parameters presented in the tables above.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the **isonicotinic acid N-oxide** ligand. The vibrational frequencies of the N-O and carboxylate groups are sensitive to coordination. Upon complexation, the N-O stretching vibration, typically observed around 1250 cm^{-1} in the free ligand, may shift to lower or higher wavenumbers

depending on the nature of the metal-oxygen bond. The asymmetric and symmetric stretching vibrations of the carboxylate group (around 1600 cm^{-1} and 1400 cm^{-1} , respectively) also shift upon coordination, and the magnitude of the separation between these two bands ($\Delta\nu$) can provide insights into the coordination mode of the carboxylate group.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. The position and intensity of these bands are indicative of the coordination geometry around the metal center. For example, octahedral Co(II) and Ni(II) complexes typically exhibit characteristic absorption bands in the visible region.

Conclusion

The structural landscape of **isonicotinic acid N-oxide** metal complexes is rich and varied, offering a fertile ground for the design of new compounds with tailored properties. The data presented in this guide highlight the key structural features of these complexes and provide a foundation for further research in this area. The interplay of the metal ion's nature and the ligand's flexible coordination behavior allows for the construction of a wide array of molecular and supramolecular architectures, paving the way for applications in catalysis, materials science, and medicinal chemistry.

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